

Unveiling the Off-Target Landscape of HG-9-91-01: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

HG-9-91-01 has emerged as a potent, ATP-competitive inhibitor of Salt-Inducible Kinases (SIKs), with nanomolar efficacy against SIK1, SIK2, and SIK3.[1][2][3][4][5][6][7][8][9] This inhibitor has become a valuable tool in dissecting the roles of SIKs in various physiological and pathological processes. However, a thorough understanding of its kinase selectivity is paramount for the accurate interpretation of experimental results and for guiding its potential therapeutic applications. This technical guide provides an in-depth overview of the known off-target effects of **HG-9-91-01**, presenting quantitative data, detailed experimental methodologies, and visual representations of its target profile and the workflows used for its characterization.

Core Target and Off-Target Profile

HG-9-91-01 demonstrates high potency for the SIK family of kinases. Its inhibitory activity is most pronounced against SIK1, followed by SIK2 and SIK3. The mechanism of action involves targeting the ATP-binding site of these kinases.[4]

Beyond its intended targets, **HG-9-91-01** has been shown to interact with a number of other kinases. This off-target activity is primarily directed towards protein tyrosine kinases that possess a threonine residue at the "gatekeeper" position within the ATP-binding pocket.[1][2] In contrast, it does not significantly inhibit other members of the AMPK-related kinase subfamily, which typically have a larger gatekeeper residue (methionine or leucine).[2][5]



Quantitative Analysis of Kinase Inhibition

The following table summarizes the known inhibitory activities of **HG-9-91-01** against its primary targets and key off-target kinases.

Kinase Target	IC50 (nM)	Kinase Family	Notes
SIK1	0.92	CAMK	Primary Target[1][2][3] [4][10]
SIK2	6.6	CAMK	Primary Target[1][2][3] [4]
SIK3	9.6	САМК	Primary Target[1][2][3] [4]
NUAK2	145	CAMK	Off-Target[10]
Src	-	Src Family	Identified as an off- target.[1][2][4] At 1 µM, HG-9-91-01 potently inhibits Src with less than 4% activity remaining.[6]
Lck	-	Src Family	Identified as an off- target.[1][2]
Yes	-	Src Family	Identified as an off- target.[1][2]
ВТК	-	Tec Family	Identified as an off- target.[1][2][4]
FGF Receptors	-	Receptor Tyrosine Kinase	Identified as an off- target family.[1][2][4]
Ephrin Receptors	-	Receptor Tyrosine Kinase	Identified as an off- target family.[1][2][4]

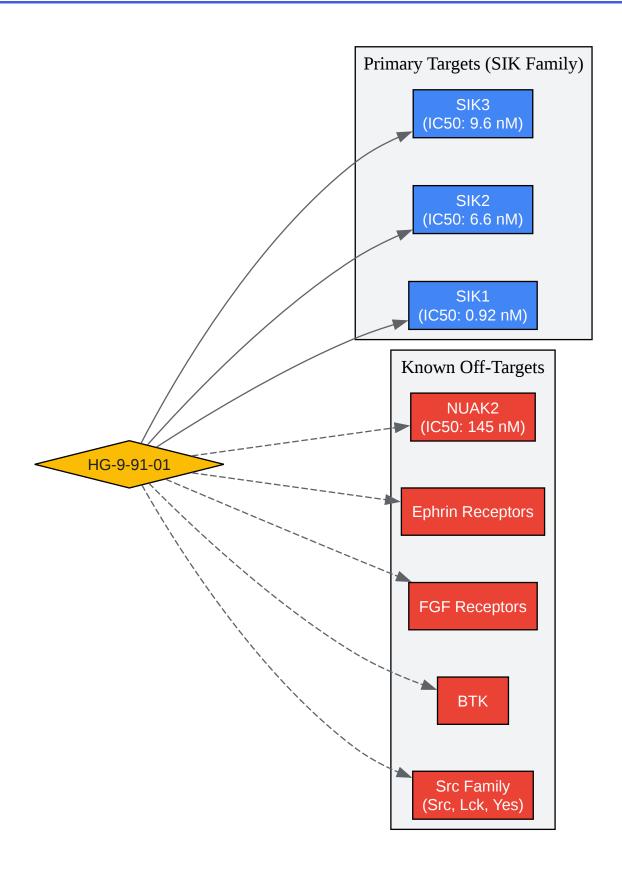


Note: The absence of a specific IC50 value indicates that while the kinase has been identified as an off-target, quantitative inhibition data was not available in the reviewed literature.

Signaling Pathway Context

To visualize the primary and off-target interactions of **HG-9-91-01**, the following diagram illustrates its position within the broader kinase signaling landscape.





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Caption: Primary and known off-target kinases of HG-9-91-01.



Experimental Protocols for Kinase Inhibition Assays

The determination of kinase inhibition profiles, such as those for **HG-9-91-01**, typically involves in vitro biochemical assays. While the specific protocols used for generating all the data on **HG-9-91-01** are not exhaustively detailed in a single source, the following represents a generalized, yet detailed, methodology based on standard practices in the field for determining the IC50 of a kinase inhibitor.

Generalized In Vitro Kinase Assay Protocol (Biochemical)

This protocol outlines the key steps for measuring the inhibitory activity of a compound against a purified kinase.

1. Reagents and Materials:

- Kinase: Purified, recombinant kinase of interest.
- Substrate: A specific peptide or protein substrate for the kinase.
- ATP: Adenosine triphosphate, radio-labeled ([y-32P]ATP or [y-33P]ATP) or non-labeled, depending on the detection method.
- Inhibitor: **HG-9-91-01**, dissolved in an appropriate solvent (e.g., DMSO).
- Kinase Assay Buffer: Typically contains a buffering agent (e.g., Tris-HCl), a divalent cation (e.g., MgCl₂), and other components to ensure optimal kinase activity.
- Detection Reagent: Dependent on the assay format (e.g., scintillation cocktail for radiometric assays, specific antibodies for ELISA-based methods, or fluorescent reagents for fluorescence polarization or TR-FRET assays).
- Microplates: 96-well or 384-well plates suitable for the chosen detection method.

2. Assay Procedure:

- Compound Preparation: A serial dilution of HG-9-91-01 is prepared in the kinase assay buffer. A vehicle control (e.g., DMSO) is also included.
- Reaction Mixture Preparation: The kinase and its substrate are pre-incubated in the kinase assay buffer in the wells of the microplate.
- Inhibitor Addition: The serially diluted **HG-9-91-01** or vehicle control is added to the reaction mixture and incubated for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor binding to the kinase.



- Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of ATP. The final ATP concentration should be close to the Michaelis-Menten constant (Km) for the specific kinase to ensure accurate and comparable IC50 values.
- Reaction Incubation: The reaction is allowed to proceed for a predetermined time, ensuring that the reaction remains within the linear range of product formation.
- Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., a high concentration of EDTA to chelate Mg²⁺) or by spotting the reaction mixture onto a capture membrane.
- Detection and Quantification: The amount of phosphorylated substrate is measured.
- Radiometric Assay: The amount of incorporated radiolabeled phosphate is quantified using a scintillation counter.
- Fluorescence-Based Assays (TR-FRET, FP): Changes in fluorescence signal are measured using a plate reader with the appropriate filters.
- Luminescence-Based Assays (e.g., Kinase-Glo®): The amount of remaining ATP is quantified, which is inversely proportional to kinase activity.

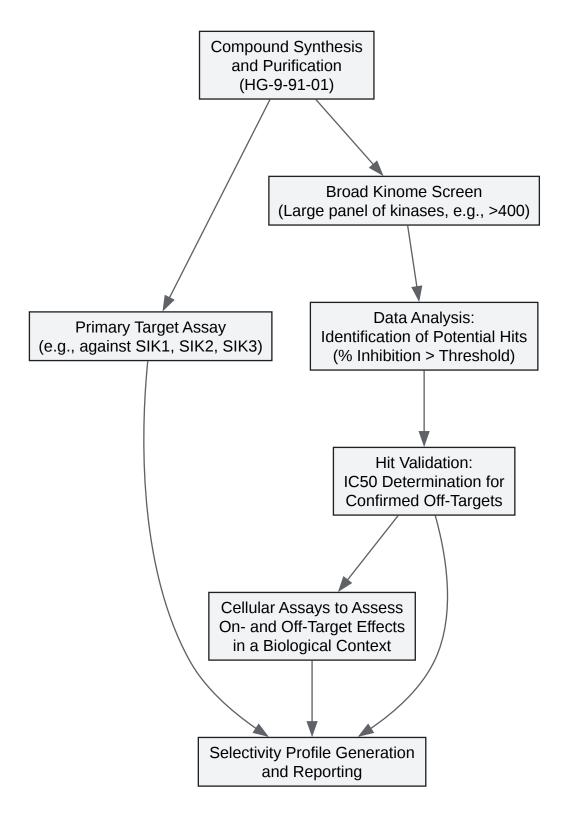
3. Data Analysis:

- The raw data (e.g., counts per minute, fluorescence intensity) is converted to percentage of inhibition relative to the vehicle control.
- The percentage of inhibition is plotted against the logarithm of the inhibitor concentration.
- The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Workflow for Off-Target Kinase Profiling

The identification of the off-target profile of a kinase inhibitor is a critical step in its development and characterization. The following diagram illustrates a typical experimental workflow.





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Caption: A typical workflow for identifying and validating off-target kinases.



Conclusion

HG-9-91-01 is a highly potent inhibitor of the SIK kinase family. While it exhibits a degree of selectivity, it is crucial for researchers to be aware of its off-target activities, particularly against Src family kinases, BTK, and certain receptor tyrosine kinases. The provided data and methodologies in this guide are intended to aid in the design of experiments and the interpretation of results when using **HG-9-91-01**. For critical applications, it is recommended to use complementary approaches, such as structurally distinct inhibitors or genetic methods, to confirm that the observed biological effects are indeed mediated by the inhibition of SIKs. As with any small molecule inhibitor, a comprehensive understanding of its full kinase interaction profile is essential for its effective and appropriate use in research and drug development.

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